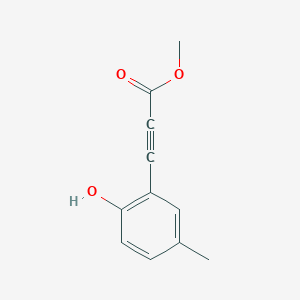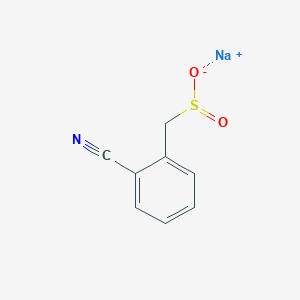
5-(2-Bromophenyl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromophenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. It features a bromophenyl group attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses. This compound is known for its applications in organic chemistry, particularly in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)pyridine-3-carbaldehyde typically involves the bromination of pyridine-3-carbaldehyde. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a boronic acid with a halide . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified through techniques like recrystallization or chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromophenyl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, often at elevated temperatures.
Major Products Formed
Oxidation: 5-(2-Bromophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(2-Bromophenyl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromophenyl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-(2-Bromophenyl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromophenyl group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the bromophenyl group, making it less reactive in certain substitution reactions.
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but differs in the position of the bromine atom, affecting its reactivity and applications.
2-Bromopyridine-3-carbaldehyde: Another isomer with different reactivity due to the position of the bromine atom.
Uniqueness
5-(2-Bromophenyl)pyridine-3-carbaldehyde is unique due to the presence of both the bromophenyl and aldehyde groups, which confer distinct reactivity and versatility in chemical syntheses. This combination allows for a wide range of modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H8BrNO |
|---|---|
Molekulargewicht |
262.10 g/mol |
IUPAC-Name |
5-(2-bromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8BrNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-8H |
InChI-Schlüssel |
FYTURISIMFQBJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)






![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)



![1-[(Cyclopropylmethyl)amino]but-3-yn-2-one](/img/structure/B13167228.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13167231.png)
